ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, a pyridine ring, and a piperidine carboxylate group, making it a unique and versatile molecule in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate typically involves multiple steps, including the formation of the indole and pyridine rings, followed by their coupling with the piperidine carboxylate group. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The pyridine ring can be introduced through a nucleophilic substitution reaction, and the final coupling with the piperidine carboxylate group is achieved using standard esterification techniques .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted indole and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The compound may also interfere with cellular signaling pathways, inducing apoptosis in cancer cells or inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Uniqueness
Ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate is unique due to its combination of indole, pyridine, and piperidine moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Biological Activity
Ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate, a compound with a complex structure, has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the class of organic compounds known as 3-alkylindoles, characterized by an indole moiety linked to a piperidine structure. The molecular formula is C23H22N4O with an average molecular weight of approximately 370.447 g/mol. The detailed structure can be represented as follows:
Research indicates that compounds with similar structural features often exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymes : Compounds in this category have been shown to inhibit enzymes such as monoamine oxidases (MAO A and B) and cholinesterases (AChE and BChE), which are crucial in neurotransmitter metabolism and signaling pathways. For example, studies have demonstrated that certain derivatives exhibit IC50 values in the micromolar range against these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Some derivatives have displayed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer). For instance, compounds similar to ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine derivatives have shown selective cytotoxicity with low effective concentrations (EC50 values under 1 μM) .
- Antiviral Properties : Research on related compounds has indicated potential antiviral activity, particularly against viruses like Ebola. The mechanism typically involves inhibiting viral entry into host cells by targeting specific proteins involved in the viral lifecycle .
Study 1: Inhibition of MAO Enzymes
A study evaluated several indole-based compounds for their inhibitory effects on MAO A and B. The results indicated that some derivatives had IC50 values as low as 1 μM for MAO A, while others showed moderate inhibition for MAO B . This suggests that ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine derivatives could be developed into therapeutic agents for mood disorders.
Study 2: Anticancer Activity
In vitro studies revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. For example, one derivative demonstrated an EC50 value of 0.64 μM against CaCo-2 cells, indicating strong potential for further development as an anticancer drug .
Study 3: Antiviral Activity
Research on piperidine derivatives indicated promising antiviral effects against the Ebola virus. The most potent compounds had submicromolar activity, suggesting their potential use in therapeutic applications against viral infections .
Summary of Biological Activities
Properties
Molecular Formula |
C23H27N3O2 |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
ethyl 1-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H27N3O2/c1-3-28-23(27)17-10-13-26(14-11-17)22(18-7-6-12-24-15-18)21-16(2)25-20-9-5-4-8-19(20)21/h4-9,12,15,17,22,25H,3,10-11,13-14H2,1-2H3 |
InChI Key |
YAFFHMFPCAPMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CN=CC=C2)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
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